molecular formula C14H10ClNO4 B6174767 3-(benzyloxy)-4-nitrobenzoyl chloride CAS No. 14617-30-2

3-(benzyloxy)-4-nitrobenzoyl chloride

Cat. No.: B6174767
CAS No.: 14617-30-2
M. Wt: 291.68 g/mol
InChI Key: WPRIUFFALRQOHB-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-nitrobenzoyl chloride: is an organic compound that belongs to the class of benzoyl chlorides It features a benzene ring substituted with a benzyloxy group at the 3-position and a nitro group at the 4-position, along with a benzoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzyloxy)-4-nitrobenzoyl chloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(Benzyloxy)-4-nitrobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it valuable for creating functionalized materials .

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-4-nitrobenzoyl chloride depends on the specific reactions it undergoes. For instance:

Comparison with Similar Compounds

Uniqueness: 3-(Benzyloxy)-4-nitrobenzoyl chloride is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

4-nitro-3-phenylmethoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-14(17)11-6-7-12(16(18)19)13(8-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRIUFFALRQOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273025
Record name 4-Nitro-3-(phenylmethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14617-30-2
Record name 4-Nitro-3-(phenylmethoxy)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14617-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-3-(phenylmethoxy)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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